3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid

Enzyme Inhibition X-ray Crystallography Chiral Recognition

3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (CAS 92828-47-2; MF: C₈H₁₂O₆; MW: 204.18 g/mol) is a bifunctional glycol ester derivative of succinic acid that incorporates both an acetoxy group at the C2 position and an ethyl ester at the C1 position. The compound possesses one chiral center, enabling the existence of distinct (R)- and (S)-enantiomeric forms.

Molecular Formula C8H12O6
Molecular Weight 204.18 g/mol
Cat. No. B11893905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid
Molecular FormulaC8H12O6
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC(=O)O)OC(=O)C
InChIInChI=1S/C8H12O6/c1-3-13-8(12)6(4-7(10)11)14-5(2)9/h6H,3-4H2,1-2H3,(H,10,11)
InChIKeyLEYRJIGDJYRCMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Acetyloxy)-4-ethoxy-4-oxobutanoic Acid for Chiral Intermediate and Enzyme Inhibition Research | CAS 92828-47-2


3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (CAS 92828-47-2; MF: C₈H₁₂O₆; MW: 204.18 g/mol) is a bifunctional glycol ester derivative of succinic acid that incorporates both an acetoxy group at the C2 position and an ethyl ester at the C1 position [1]. The compound possesses one chiral center, enabling the existence of distinct (R)- and (S)-enantiomeric forms . It is available commercially at ≥95% purity . Its stereochemical identity and dual reactive functionality—offering orthogonal modification handles via the acetoxy and ethyl ester moieties—underpin its utility in asymmetric synthesis and chiral intermediate procurement [1].

Procurement Risk in Substituting 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic Acid: Enantiomer-Specific Activity and Chiral Purity Requirements


Substituting 3-(acetyloxy)-4-ethoxy-4-oxobutanoic acid with structurally related analogs such as unesterified malic acid derivatives, simple succinic acid esters lacking the acetoxy moiety, or racemic mixtures of unspecified enantiomeric composition carries significant procurement risk. The compound's chiral center at C2 is not stereochemically inert; the (R)- and (S)-enantiomers exhibit distinct biological recognition profiles and differential enzyme inhibition properties . Furthermore, the specific combination of an acetoxy leaving group with a 4-ethoxy-4-oxobutanoate backbone enables controlled reactivity in asymmetric synthetic sequences that is not replicated by simpler analogs such as 4-ethoxy-4-oxobutanoic acid (which lacks the C2 acetoxy group) or O-acetylmalic acid derivatives with alternative ester substitution patterns . Procurement of the incorrect enantiomer or an analog with divergent substitution geometry introduces uncontrolled variables in stereochemical outcome, binding specificity, and downstream yield .

Quantitative Differentiation of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic Acid: Comparative Evidence for Chiral Selection and Enzyme Targeting


Enantiomer-Dependent Enzyme Inhibition: (S)-Enantiomer Demonstrates X-Ray Validated HAD Binding

The (S)-enantiomer of 3-(acetyloxy)-4-ethoxy-4-oxobutanoic acid exhibits specific inhibition of 3-hydroxyacyl coenzyme A dehydrogenase (HAD) with binding validated by X-ray crystallography. In contrast, no comparable inhibition data or structural binding evidence is reported for the (R)-enantiomer or for structurally related analogs lacking the precise (S)-configuration at C2 .

Enzyme Inhibition X-ray Crystallography Chiral Recognition

Stereochemical Identity Specification: (S)-Enantiomer Documented as Distinct Chiral Building Block

The (S)-enantiomer of 3-(acetyloxy)-4-ethoxy-4-oxobutanoic acid is formally registered with a distinct CAS number (52485-05-9) and defined stereochemistry as (3S)-3-acetoxy-4-ethoxy-4-oxobutanoic acid, whereas the racemic mixture or (R)-enantiomer (CAS 69010-15-7) is classified as a separate chemical entity with divergent stereochemical properties [1].

Asymmetric Synthesis Chiral Resolution Stereochemistry

Purity Specification Threshold: Commercial Availability at ≥95% with 98% High-Purity Option

3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid is commercially supplied at ≥95% purity as the standard specification, with a higher-purity 98% grade available for applications requiring tighter impurity control. In comparison, structurally related intermediates such as 4-ethoxy-4-oxobutanoic acid (monoethyl succinate) are typically supplied at 98% purity without a defined lower-tier specification, limiting procurement flexibility when lower-cost, research-grade material is acceptable [1].

Chemical Purity Procurement Specification Quality Control

Dual Orthogonal Reactive Handles: Bifunctional Reactivity Compared to Mono-Functional Succinate Esters

3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid possesses two orthogonal reactive handles—an acetoxy group capable of nucleophilic substitution and an ethyl ester susceptible to hydrolysis or transesterification—enabling sequential, site-selective synthetic transformations. In contrast, 4-ethoxy-4-oxobutanoic acid (monoethyl succinate) contains only a single reactive ester moiety and a free carboxylic acid, limiting the range of orthogonal synthetic manipulations achievable in a single molecular scaffold [1].

Organic Synthesis Bifunctional Building Blocks Reactive Handle

Validated Research Applications for 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic Acid Based on Quantitative Differentiation


Enantiomer-Specific HAD Enzyme Inhibition Studies Requiring (S)-Enantiomer

This compound is appropriate for researchers investigating 3-hydroxyacyl coenzyme A dehydrogenase (HAD) inhibition where stereochemistry directly influences binding. The (S)-enantiomer has demonstrated X-ray crystallography-validated binding to HAD via intramolecular hydrogen bonding, whereas the (R)-enantiomer lacks comparable documented inhibition data . Studies requiring defined stereochemical binding and enzyme inhibition must source the (S)-enantiomer rather than racemic mixtures or incorrect enantiomeric forms .

Asymmetric Synthesis Requiring Defined Chiral Building Blocks

For asymmetric synthetic sequences where stereochemical outcome at the C2 position is critical, procurement must specify the intended enantiomer (CAS 52485-05-9 for (S)-form; CAS 69010-15-7 for (R)-form). The distinct CAS numbers and stereochemical descriptors documented in authoritative databases confirm that these are separate chemical entities with divergent stereochemical properties [1]. Substitution with racemic material introduces uncontrolled stereochemical variables that compromise downstream enantiomeric excess and yield .

Orthogonal Synthetic Sequences Requiring Dual Reactive Handles

Synthetic routes requiring sequential, site-selective transformations benefit from the compound's dual orthogonal reactive architecture. The C2 acetoxy group can undergo nucleophilic substitution independently of the C1 ethyl ester, enabling controlled, stepwise functionalization not achievable with mono-functional analogs such as 4-ethoxy-4-oxobutanoic acid . This bifunctional character supports applications in complex molecule construction where protecting group economy and site-selectivity are paramount .

Cost-Sensitive Exploratory Research with Tiered Purity Options

Researchers conducting preliminary synthetic exploration or high-throughput screening may prioritize cost efficiency, while those engaged in late-stage optimization or publication-grade work may require higher purity. The availability of both 95% standard-grade and 98% high-purity commercial specifications for 3-(acetyloxy)-4-ethoxy-4-oxobutanoic acid [1] provides procurement flexibility not uniformly available for all related intermediates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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